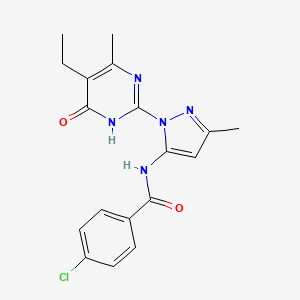

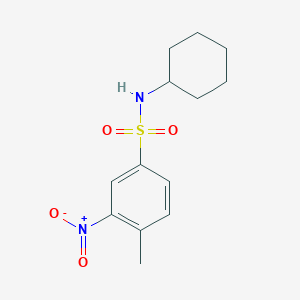

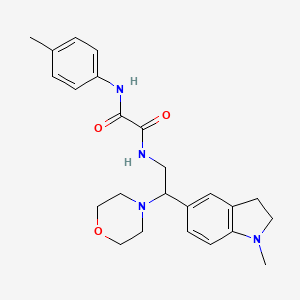

(3-acetyl-2-methyl-5-phenyl-1H-pyrrol-1-yl)acetic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“(3-acetyl-2-methyl-5-phenyl-1H-pyrrol-1-yl)acetic acid” is a compound that contains a pyrrole ring system . Pyrrole is a biologically active scaffold known for its diverse nature of activities . The combination of different pharmacophores in a pyrrole ring system has led to the formation of more active compounds . Pyrrole containing analogs are considered as a potential source of biologically active compounds .

Synthesis Analysis

Pyrrole and its analogs can be synthesized through various tactical approaches . The structure–activity relationship studies have disclosed that a substituted phenyl ring at both the positions 1 and 5 (F, Cl, and CH3 were the best substituents) and an amino methyl group at position 3 (a thiomorpholinomethyl side chain was the optimal moiety) were responsible for the activity on the pyrrole ring .Scientific Research Applications

AMPPA has a wide range of potential applications in the scientific and medical fields. It has been used in the study of protein-protein interactions and enzyme-substrate interactions. It has also been used to study the structure and function of proteins, as well as their interactions with other molecules. In addition, AMPPA has been used to study the structure and function of enzymes, as well as their interactions with other molecules. Furthermore, AMPPA has been used to study the structure and function of cells, as well as their interactions with other molecules.

Mechanism of Action

AMPPA is able to interact with a variety of biological molecules, including proteins and enzymes, due to its unique structure. The molecule contains a nitrogen atom that can form hydrogen bonds with other molecules, and the five-membered ring structure can form hydrophobic interactions with other molecules. Furthermore, the molecule contains an acetyl group that can form covalent bonds with other molecules. These interactions allow AMPPA to bind to and interact with a variety of biological molecules, including proteins and enzymes.

Biochemical and Physiological Effects

AMPPA has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of enzymes, such as proteases and phosphatases. It has also been shown to inhibit the activity of proteins, such as kinases and G proteins. Furthermore, AMPPA has been shown to modulate the activity of transcription factors, such as nuclear factor kappa B (NF-κB). In addition, AMPPA has been shown to modulate the expression of genes, such as those involved in cell cycle regulation and apoptosis.

Advantages and Limitations for Lab Experiments

AMPPA has a number of advantages and limitations for use in lab experiments. One of the main advantages of AMPPA is its high solubility in water, which makes it easy to use in a variety of experiments. Furthermore, AMPPA is relatively stable and can be stored for long periods of time. However, there are some limitations to its use in experiments. For example, AMPPA is not very soluble in organic solvents, which can limit its use in certain experiments. In addition, AMPPA is not very soluble in lipids, which can limit its use in certain experiments.

Future Directions

There are a number of potential future directions for the use of AMPPA. One potential direction is the development of drug delivery systems that utilize AMPPA as a carrier molecule. In addition, AMPPA could be used to develop new therapeutic agents for the treatment of various diseases. Furthermore, AMPPA could be used to develop new diagnostic agents for the detection of various diseases. Finally, AMPPA could be used to develop new imaging agents for the visualization of various biological processes.

Synthesis Methods

AMPPA can be synthesized through a variety of methods, including the Wittig reaction, the Claisen condensation, and the acylation of pyrrolidine. The Wittig reaction involves the reaction of a phosphonium salt with an aldehyde or ketone, followed by the addition of a base, such as potassium carbonate, to form an alkene. The Claisen condensation involves the reaction of an ester with a base, such as sodium ethoxide, to form an α-ketoester. The acylation of pyrrolidine involves the reaction of an acid chloride, such as acetic anhydride, with pyrrolidine to form AMPPA.

properties

IUPAC Name |

2-(3-acetyl-2-methyl-5-phenylpyrrol-1-yl)acetic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15NO3/c1-10-13(11(2)17)8-14(16(10)9-15(18)19)12-6-4-3-5-7-12/h3-8H,9H2,1-2H3,(H,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PVLWJYNJIAWGLX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(N1CC(=O)O)C2=CC=CC=C2)C(=O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

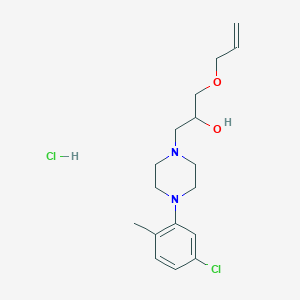

![Ethyl 4-[4-[[4-[4-[[4-(4-ethoxycarbonylpiperazin-1-yl)sulfonylbenzoyl]amino]-3-methoxyphenyl]-2-methoxyphenyl]carbamoyl]phenyl]sulfonylpiperazine-1-carboxylate](/img/structure/B2786626.png)

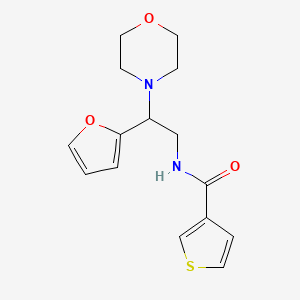

![(5-Bromopyridin-3-yl)-[4-[[6-(trifluoromethyl)pyridin-2-yl]oxymethyl]piperidin-1-yl]methanone](/img/structure/B2786628.png)

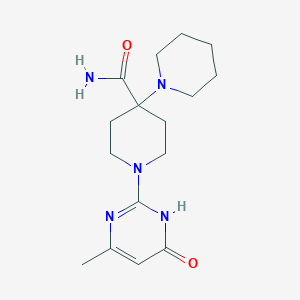

![3-(1-(benzo[d]thiazole-2-carbonyl)piperidin-4-yl)-4-ethyl-1-(2-methoxyethyl)-1H-1,2,4-triazol-5(4H)-one](/img/structure/B2786634.png)

![1-(Chloroacetyl)-4-[(2,6-difluorophenyl)sulfonyl]piperazine](/img/structure/B2786646.png)